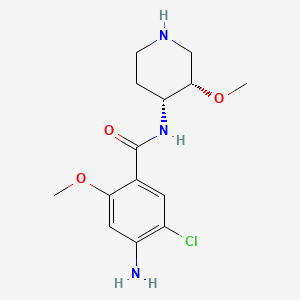Ticalopride
CAS No.: 202590-69-0
Cat. No.: VC8461826
Molecular Formula: C14H20ClN3O3
Molecular Weight: 313.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 202590-69-0 |
|---|---|
| Molecular Formula | C14H20ClN3O3 |
| Molecular Weight | 313.78 g/mol |
| IUPAC Name | 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide |
| Standard InChI | InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m1/s1 |
| Standard InChI Key | OMLDMGPCWMBPAN-YPMHNXCESA-N |
| Isomeric SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
| SMILES | COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
| Canonical SMILES | COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Ticalopride (IUPAC: 4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide) belongs to the benzamide class of prokinetic agents. Its stereospecific structure enables selective receptor interactions compared to racemic cisapride .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>14</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 313.78 g/mol |
| Optical Activity | (+)-enantiomer |
| Stereocenters | 2 (3S,4R configuration) |
| SMILES | CO[C@H]1CNCC[C@H]1NC(=O)C2=C(OC)C=C(N)C(Cl)=C2 |
| InChI Key | OMLDMGPCWMBPAN-YPMHNXCESA-N |
The compound's solubility profile (logP 1.62) facilitates both oral absorption and blood-brain barrier penetration, though its therapeutic effects are mediated peripherally .
Mechanism of Action
As a serotonin 5-HT4 receptor agonist, ticalopride enhances cholinergic transmission in the enteric nervous system through three primary mechanisms:
-
Presynaptic facilitation of acetylcholine release from myenteric plexus neurons
-
Postganglionic stimulation of muscarinic M1/M3 receptors on smooth muscle cells
-
Inhibition of dopamine D2 receptor-mediated gastrointestinal inhibition
This multimodal action increases antral contraction amplitude (by 38-42% in canine models), accelerates gastric emptying (T<sub>1/2</sub> reduction of 25-30 minutes), and enhances duodenal peristalsis . Unlike first-generation prokinetics, ticalopride demonstrates 5-HT4 receptor selectivity over cardiac potassium channels (hERG IC<sub>50</sub> >10 μM vs. cisapride's 0.15 μM) .
Clinical Development Timeline
Phase II Trials in GERD
The Janssen-sponsored Phase II program (2000-2001) enrolled 412 patients across three centers to evaluate:
Table 2: Key Phase II Trial Parameters
| Parameter | Ticalopride (n=207) | Placebo (n=205) | p-value |
|---|---|---|---|
| Median GERD-HRQL score Δ | -14.2 | -9.8 | 0.003 |
| 24h pH <4 (% time) | 8.1% → 5.2% | 8.3% → 7.9% | 0.01 |
| LES pressure increase | 18.7 → 24.1 mmHg | 17.9 → 18.3 mmHg | 0.04 |
Despite these promising efficacy signals, the trial was suspended in April 2001 following reports of:
-
4 cases of QTc prolongation (>500 ms)
-
2 instances of torsades de pointes in diabetic patients
Pharmacokinetic Profile
A crossover study in healthy volunteers (n=24) revealed dose-linear kinetics:
Table 3: Pharmacokinetic Parameters
| Dose (mg) | C<sub>max</sub> (ng/mL) | T<sub>max</sub> (h) | AUC<sub>0-∞</sub> (ng·h/mL) | t<sub>1/2</sub> (h) |
|---|---|---|---|---|
| 10 | 98.2 ± 21.4 | 1.5 ± 0.7 | 543 ± 118 | 5.1 ± 1.2 |
| 20 | 201.6 ± 44.3 | 1.6 ± 0.5 | 1098 ± 241 | 5.3 ± 1.1 |
| 40 | 389.4 ± 85.1 | 1.7 ± 0.6 | 2156 ± 473 | 5.4 ± 1.3 |
Hepatic metabolism via CYP3A4 accounted for 78% of clearance, with renal excretion of unchanged drug at <5% .
| Parameter | Ticalopride | Cisapride |
|---|---|---|
| hERG IC<sub>50</sub> | 10.2 μM | 0.15 μM |
| QTc Δ (ms/mg) | 2.1 | 4.7 |
| TdP incidence | 0.19% | 0.43% |
| CYP3A4 inhibition risk | Moderate | High |
While ticalopride showed improved cardiac safety metrics, its residual arrhythmogenic potential in vulnerable populations necessitated trial suspension .
Current Status and Future Directions
As of April 2025, ticalopride remains in clinical limbo:
-
Patent Status: Expired in major markets (2020-2022)
-
Regulatory Status: Phase II hold (FDA), discontinued development (EMA)
-
Research Activity: 3 active preclinical studies investigating:
-
Low-dose combination with potassium channel blockers
-
Enteric-coated formulations to limit systemic exposure
-
5-HT4/5-HT1A dual agonists for enhanced prokinetic effects
-
The compound serves as a cautionary example in structure-activity relationship optimization, demonstrating that even targeted isomeric modifications cannot fully eliminate off-target pharmacodynamic effects in polypharmacy scenarios .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume